4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate
Description
4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate is a heterocyclic organic compound featuring a pyrimidine ring substituted with a formyl group at the 4-position and a phenyl ester linked to 2-furoic acid. Its molecular formula is C₁₆H₁₁N₂O₄ (molecular weight: 295.27 g/mol). The formyl group on the pyrimidine ring enhances reactivity, making it a versatile intermediate in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
[4-(4-formylpyrimidin-2-yl)phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-10-12-7-8-17-15(18-12)11-3-5-13(6-4-11)22-16(20)14-2-1-9-21-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBKNJWWXYWYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332226 | |
| Record name | [4-(4-formylpyrimidin-2-yl)phenyl] furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822239 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477870-58-9 | |
| Record name | [4-(4-formylpyrimidin-2-yl)phenyl] furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate typically involves the esterification of 4-(4-formyl-2-pyrimidinyl)phenol with furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-(4-Carboxy-2-pyrimidinyl)phenyl 2-furoate.
Reduction: 4-(4-Hydroxymethyl-2-pyrimidinyl)phenyl 2-furoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Ester Groups
4-(4-Formyl-2-pyrimidinyl)phenyl 2-Thiophenecarboxylate
- Molecular Formula : C₁₆H₁₀N₂O₃S
- Molecular Weight : 310.33 g/mol
- Key Differences : Replacement of the 2-furoate group with 2-thiophenecarboxylate introduces a sulfur atom, reducing electronegativity compared to the oxygen in furan. This substitution may alter electronic properties, solubility, and binding interactions in biological systems .
4-(4-Formyl-2-pyrimidinyl)phenyl 4-Fluorobenzenecarboxylate
Analogues with Pyrimidine Substitutions
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-Furoate
- Molecular Formula : C₂₂H₁₆N₂O₄
- Molecular Weight : 372.38 g/mol
- Key Differences: The formyl group is replaced with a 4-methoxyphenyl substituent.
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-Furoate
- Molecular Formula : C₁₉H₁₂N₂O₃S
- Molecular Weight : 348.38 g/mol
- Key Differences : Incorporation of a thienyl group on the pyrimidine introduces sulfur, which may affect π-stacking interactions and solubility. This variant could exhibit distinct catalytic or binding properties in coordination chemistry .
Functional Analogues in Pharmacology
Diloxanide Furoate
Table 1. Structural and Functional Comparison
Research Findings
Reactivity and Functionalization : The formyl group in this compound enables derivatization (e.g., Schiff base formation), a feature absent in methoxy- or thienyl-substituted analogues .
Biological Activity : Diloxanide Furoate’s dichloroacetamido group confers antiparasitic activity, whereas the formyl-pyrimidine derivatives are more suited for catalytic or ligand-based applications .
Physical Properties: Evidence from furoate esters (e.g., methyl vs. ethyl 2-furoate) shows that even minor ester modifications significantly alter odor and volatility, suggesting that the 2-furoate group in the target compound may influence its sensory or stability profile .
Biological Activity
4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.
The compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 477870-58-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors involved in cancer progression and microbial resistance. The compound's furoate group is believed to enhance its binding affinity to target proteins, facilitating its therapeutic effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| COLO205 (Colorectal) | 0.32 | Induction of apoptosis and cell cycle arrest |
| H460 (Lung) | 0.89 | Inhibition of tubulin polymerization |
| Hep3B (Liver) | 0.75 | Modulation of cyclin-dependent kinases |
The compound's mechanism involves binding to the colchicine site on tubulin, inhibiting microtubule formation, which is crucial for mitosis .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown potential as an antimicrobial agent. Studies have assessed its efficacy against various bacterial strains, revealing that it can inhibit growth at low concentrations:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Bactericidal |
| Escherichia coli | 20 µg/mL | Bacteriostatic |
These findings suggest that the compound may serve as a lead for developing new antimicrobial therapies.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on the efficacy of the compound against a panel of human cancer cell lines demonstrated that it significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell proliferation inhibition, indicating a strong potential for further development as an anticancer agent.
- Antimicrobial Assessment : In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could effectively inhibit bacterial growth, suggesting a role in treating infections that are resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
